Cas no 50371-30-7 (2-(Bromomethyl)-1,4-naphthoquinone)

50371-30-7 structure

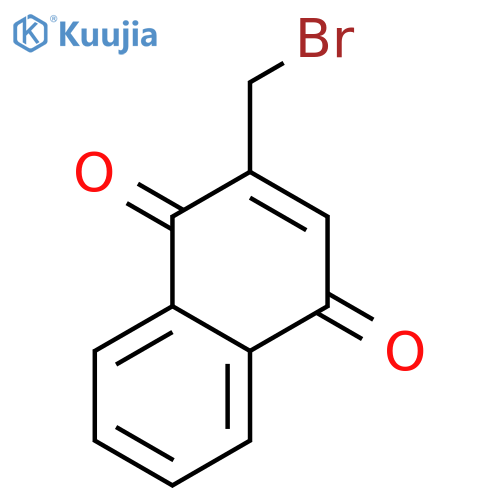

商品名:2-(Bromomethyl)-1,4-naphthoquinone

CAS番号:50371-30-7

MF:C11H7BrO2

メガワット:251.076082468033

CID:365048

2-(Bromomethyl)-1,4-naphthoquinone 化学的及び物理的性質

名前と識別子

-

- 1,4-Naphthalenedione, 2-(bromomethyl)-

- 2-(Bromomethyl)-1,4-naphthoquinone

- 2-(bromomethyl)naphthalene-1,4-dione

-

計算された属性

- せいみつぶんしりょう: 249.96291

じっけんとくせい

- PSA: 34.14

2-(Bromomethyl)-1,4-naphthoquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B687725-1g |

2-(Bromomethyl)-1,4-naphthoquinone |

50371-30-7 | 1g |

$ 1453.00 | 2023-09-08 | ||

| TRC | B687725-100mg |

2-(Bromomethyl)-1,4-naphthoquinone |

50371-30-7 | 100mg |

$ 184.00 | 2023-09-08 |

2-(Bromomethyl)-1,4-naphthoquinone 関連文献

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

50371-30-7 (2-(Bromomethyl)-1,4-naphthoquinone) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量